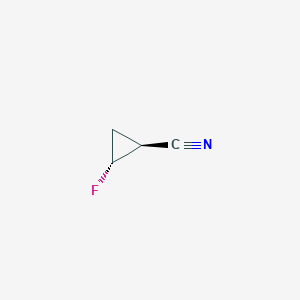
(R)-Ethyl 4-(sec-butylamino)-6-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 4-(sec-butylamino)-6-chloronicotinate is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its unique structure, which includes an ethyl ester group, a sec-butylamino group, and a chloronicotinate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 4-(sec-butylamino)-6-chloronicotinate typically involves the reaction of 4-chloro-6-nitro-nicotinic acid with sec-butylamine, followed by esterification with ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 4-(sec-butylamino)-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
®-Ethyl 4-(sec-butylamino)-6-chloronicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of ®-Ethyl 4-(sec-butylamino)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-(tert-butylamino)-6-chloronicotinate
- Methyl 4-(sec-butylamino)-6-chloronicotinate
- Propyl 4-(sec-butylamino)-6-chloronicotinate
Uniqueness
®-Ethyl 4-(sec-butylamino)-6-chloronicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C12H17ClN2O2 |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
ethyl 4-[[(2R)-butan-2-yl]amino]-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-8(3)15-10-6-11(13)14-7-9(10)12(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15)/t8-/m1/s1 |
Clé InChI |
XKLZDWBVWPXCPG-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@@H](C)NC1=CC(=NC=C1C(=O)OCC)Cl |
SMILES canonique |
CCC(C)NC1=CC(=NC=C1C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2H-pyrazino[2,3-B][1,4]oxazin-3(4H)-one](/img/structure/B14038321.png)

![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)


![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)


![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
